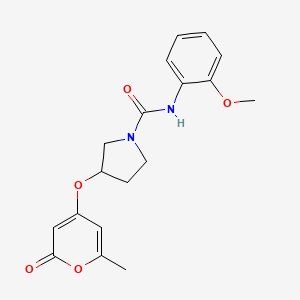

N-(2-methoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

Description

N-(2-Methoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidine core substituted with a 2-methoxyphenyl carboxamide group and a 6-methyl-2-oxopyran-4-yl ether moiety.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-12-9-14(10-17(21)24-12)25-13-7-8-20(11-13)18(22)19-15-5-3-4-6-16(15)23-2/h3-6,9-10,13H,7-8,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLOQFMENOOUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has attracted attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Pyran moiety : The presence of a 6-methyl-2-oxo-2H-pyran ring enhances its reactivity and potential interactions with biological targets.

- Methoxyphenyl group : This aromatic substitution may influence the compound's pharmacological properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H17NO6 |

| Molecular Weight | 331.32 g/mol |

| IUPAC Name | This compound |

| InChI Key | BQXSBUBJWPZTIE-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various physiological processes.

- Enzyme Inhibition : The compound may inhibit enzymes related to cell proliferation, potentially exerting anticancer effects. For instance, it has been suggested that compounds with similar structures can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases .

- Binding Affinity : The methoxy and pyran groups enhance binding affinity through hydrophobic interactions, which could improve efficacy against targeted enzymes or receptors .

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds similar to this compound. For example:

- Cell Viability Assays : In vitro tests using A549 human lung adenocarcinoma cells demonstrated that derivatives of pyrrolidine exhibit structure-dependent anticancer activity. Compounds were tested at a concentration of 100 µM for 24 hours, revealing significant cytotoxic effects compared to standard treatments like cisplatin .

- Mechanistic Insights : The mechanism behind these anticancer effects may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation.

Case Studies

- Inhibition of Myeloperoxidase (MPO) : A related study highlighted that certain pyrrolidine derivatives showed selective inhibition of MPO, suggesting potential applications in treating inflammatory conditions . The lead compound from this study was advanced into clinical trials based on its favorable pharmacokinetic profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogs (HBK Series)

The HBK series (HBK14–HBK19) shares structural motifs with the target compound, particularly the 2-methoxyphenyl carboxamide group. However, these analogs feature a piperazine ring instead of pyrrolidine and vary in their phenoxy substituents (e.g., chloro, methyl, or trimethyl groups). Key differences include:

- Core Structure : Piperazine (HBK series) vs. pyrrolidine (target compound). Piperazines generally exhibit higher conformational flexibility, which may enhance receptor binding but reduce metabolic stability .

- Substituent Effects: HBK15 (2-chloro-6-methylphenoxy) and HBK18 (2,4,6-trimethylphenoxy) demonstrate that electron-withdrawing groups (e.g., Cl) or steric hindrance (e.g., multiple methyl groups) modulate pharmacokinetic profiles.

Table 1: Structural and Functional Comparison with HBK Series

1,4-Dihydropyridine Derivatives (AZ Series)

Compounds AZ331 and AZ257 () are 1,4-dihydropyridines with an N-(2-methoxyphenyl)carboxamide group, analogous to the target compound. Key distinctions include:

- Core Heterocycle : 1,4-Dihydropyridines (AZ series) are redox-active and often used as calcium channel modulators, whereas pyrrolidine-pyran hybrids (target compound) may target enzymes or kinases.

- Substituent Impact : AZ257’s 4-bromophenyl thioether group vs. AZ331’s 4-methoxyphenyl group highlights how electron-deficient (Br) vs. electron-rich (OCH₃) substituents alter bioactivity. The target compound’s pyran ether may confer oxidative stability compared to thioethers .

Pyrrolidine/Pyrrolo-Pyridine Derivatives

and describe compounds with pyrrolidine or fused pyrrolo-pyridine cores. For example, DprE1-IN-1 () features a pyrrolo[3,2-b]pyridine scaffold with a pyrimidinylmethyl group, contrasting with the target compound’s pyran ether.

Key Research Findings and Implications

Structural Flexibility vs. Rigidity : Piperazine-based analogs (HBK series) prioritize flexibility for receptor engagement, while the target compound’s pyrrolidine-pyran hybrid may balance selectivity and metabolic stability .

Substituent Electronics : Electron-withdrawing groups (e.g., Cl in HBK15) enhance binding but may increase toxicity, whereas the target compound’s methyl-oxypyran group offers a safer profile .

Core Heterocycle Pharmacology: 1,4-Dihydropyridines (AZ series) and pyrrolo-pyridines (DprE1-IN-1) highlight the importance of core structure in defining mechanism of action, suggesting the target compound’s pyran ring could enable novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.